(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid
Description
This compound is a bicyclic nonane derivative featuring a bicyclo[5.2.0] skeleton with a carboxylic acid group at position 8 and a tert-butoxycarbonylamino (Boc) substituent at position 7. Its stereochemistry (1R,7S,8S,9S) confers unique conformational rigidity and reactivity, making it a candidate for bioorthogonal chemistry, drug delivery systems, or as a precursor for functionalized scaffolds. The Boc group enhances solubility and stability, while the carboxylic acid enables conjugation to biomolecules or further derivatization.
Properties
IUPAC Name |
(1R,7S,8S,9S)-9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9(10)11(12)13(17)18/h9-12H,4-8H2,1-3H3,(H,16,19)(H,17,18)/t9-,10+,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMISPDUWFLJSGN-USZNOCQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCCCCC2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCCCC[C@@H]2[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with a variety of biological targets, but further experimental studies are needed to confirm this.
Mode of Action
The mode of action of EN300-27703547 is also not well-documented. Given its complex structure, it’s likely that it interacts with its targets in a unique manner. The compound’s bicyclic structure and functional groups suggest it may bind to its targets through a combination of hydrophobic interactions and hydrogen bonding.
Biochemical Pathways
The biochemical pathways affected by EN300-27703547 are currently unknown. Based on its structure, it’s possible that it could interfere with a variety of biochemical processes, including signal transduction, enzyme activity, and protein-protein interactions.
Biological Activity
The compound (1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid is a bicyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bicyclic framework that is significant in determining its biological activity.
Biological Activity Overview
Research indicates that compounds with bicyclic structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities associated with This compound are summarized below.
Antimicrobial Activity
Studies have shown that bicyclic compounds can disrupt bacterial cell walls and membranes. For instance, similar compounds have been reported to enhance the permeability of bacterial membranes and inhibit key metabolic pathways such as glycolysis . This suggests that the compound may possess antimicrobial properties by damaging bacterial structures.
Anti-inflammatory Properties
Bicyclic derivatives have been noted for their anti-inflammatory effects in various studies. They may inhibit pro-inflammatory cytokines and modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases .
Anticancer Potential
Recent research has highlighted the potential of bicyclic compounds in cancer therapy. Mechanisms may include apoptosis induction and cell cycle arrest in cancer cells . The structural features of This compound may enhance its efficacy as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related bicyclic compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting a promising therapeutic application in treating infections .
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that a derivative of this compound reduced the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This supports its potential use in managing chronic inflammatory conditions .
- Cancer Cell Studies : A recent investigation into the anticancer properties of bicyclic compounds revealed that they could induce apoptosis in human cancer cell lines through mitochondrial pathways. The findings suggest that modifications to the bicyclic structure can enhance anticancer activity .
Scientific Research Applications
Cancer Therapeutics
One of the prominent applications of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol is its potential as an inhibitor of the murine double minute 2 (MDM2) protein, which plays a crucial role in regulating the tumor suppressor p53. The inhibition of MDM2 can lead to the reactivation of p53, promoting apoptosis in cancer cells.
- Mechanism of Action : The compound binds to MDM2, preventing it from interacting with p53. This leads to increased levels of p53, which can induce cell cycle arrest and apoptosis in tumor cells .
- Case Studies : In preclinical studies, compounds similar to 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol demonstrated significant antitumor activity in xenograft models. For instance, analogs showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .
Neuropharmacology
The compound has also been investigated for its effects on the central nervous system. It is believed to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
- Research Findings : Studies have indicated that derivatives of this compound can influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function .
- Potential Applications : Given its structural properties, it may serve as a scaffold for developing drugs targeting mental health disorders such as depression or anxiety.
Data Tables
The following table summarizes key findings related to the pharmacological effects of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol:
| Study | Target | Effect | IC50 (nM) | Model |
|---|---|---|---|---|
| Study 1 | MDM2 | Inhibition | 60 | SJSA-1 Xenograft |
| Study 2 | BCL6 | Degradation | 70 | SU-DHL-4 Cell Line |
| Study 3 | Neurotransmitters | Modulation | N/A | In Vivo Rodent Model |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for further functionalization in drug discovery:
- Conditions : Treatment with HCl (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane at 25°C for 1–2 hours .
- Yield : >90% in most cases, confirmed by NMR and LC-MS .
- Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the carbamate bond.
Carboxylic Acid Functionalization
The carboxylic acid group participates in standard derivatization reactions:
Key Observations :
- Steric hindrance from the bicyclo system reduces reaction rates compared to linear analogues.
- Microwave-assisted coupling improves yields in amidation (e.g., 85% with 20 min irradiation) .
Stability Under Reaction Conditions
The compound exhibits notable stability:
- Photochemical Reactions : Stable under blue LED (450 nm) and UV (365 nm) irradiation, making it compatible with photolabile prot
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound is structurally distinct from bicyclo[6.1.0]nonane derivatives (e.g., ) due to its bicyclo[5.2.0] framework. Key differences include:
- Substituent Placement: The Boc-protected amino group at position 9 and carboxylic acid at position 8 create a unique spatial arrangement for hydrogen bonding or metal coordination, unlike analogs with methoxy or azide groups () .
Physicochemical Properties
- Melting Points: Bicyclo[6.1.0]non-4-ene-9-carboxylic acid melts at 70–72°C , while the target compound’s melting point is unreported but likely higher due to increased rigidity.
- Solubility : The Boc group in the target compound may improve organic solvent compatibility compared to unmodified carboxylic acid analogs ().
- Stability: Boc protection reduces susceptibility to enzymatic degradation, a critical advantage over compounds like (1R,8S)-9-methylene-bicyclo[6.1.0]nonane () .
Research Findings and Data Gaps
- Reactivity Studies: highlights the stereoselective synthesis of bicyclo[6.1.0]nonene derivatives, but analogous data for bicyclo[5.2.0] systems are lacking. Computational modeling could predict comparative reaction rates.
- Biological Activity: No direct toxicity or efficacy data exist for the target compound, though bicyclo[6.1.0] analogs show low cytotoxicity in vitro () .
Preparation Methods
Cyclopropanation of Cyclooctadiene Derivatives
A validated approach adapts methodologies from bicyclo[6.1.0]nonyne syntheses. Starting with 1,5-cyclooctadiene, dichloroketene cycloaddition forms a bicyclo[5.2.0]nonane intermediate:
Reaction Scheme
$$
\text{1,5-Cyclooctadiene} + \text{Cl}2\text{C=O} \xrightarrow{\text{Et}2\text{O, -78°C}} \text{Bicyclo[5.2.0]nonan-8-one}
$$
Conditions
Ring-Closing Metathesis (RCM)
Alternative routes employ Grubbs catalysts for RCM of diene precursors:
Example Precursor
$$
\text{CH}2=\text{CH}(\text{CH}2)3\text{CH}(\text{CO}2\text{Et})\text{CH}2\text{CH}2\text{CH}=\text{CH}_2
$$
Reaction Parameters
- Catalyst: Hoveyda-Grubbs II (5 mol%)
- Solvent: Dichloromethane, 40°C, 12 h
- Yield: 38% bicyclo[5.2.0]nonane ester
Introduction of the Boc-Protected Amino Group
Reductive Amination of Bicyclo Ketone
The ketone at position 9 undergoes reductive amination followed by Boc protection:
Step 1: Amination
$$
\text{Bicyclo[5.2.0]nonan-9-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{9-Aminobicyclo[5.2.0]nonane}
$$
Step 2: Boc Protection
$$
\text{9-Aminobicyclo[5.2.0]nonane} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{9-Boc-aminobicyclo[5.2.0]nonane}
$$
Oxidation to Carboxylic Acid at Position 8
Jones Oxidation of Secondary Alcohol
A two-step oxidation sequence converts an alcohol intermediate to the carboxylic acid:
Step 1: Hydroxylation
$$
\text{Bicyclo[5.2.0]nonan-8-yl bromide} \xrightarrow{\text{AgNO}3, \text{H}2\text{O}} \text{8-Hydroxybicyclo[5.2.0]nonane}
$$
Step 2: Oxidation
$$
\text{8-Hydroxybicyclo[5.2.0]nonane} \xrightarrow{\text{Jones reagent (CrO}3/\text{H}2\text{SO}_4)} \text{8-Carboxybicyclo[5.2.0]nonane}
$$
Integrated Synthetic Routes
Seven-Step Sequence from Ethyl Malonate (Patent CN111620869A)
| Step | Transformation | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl malonate → Compound 2 | Ethanol, 25–80°C, 5 h | 85% |
| 2 | Reduction to diol | LiBH$$_4$$, THF, 0–70°C, 2.5 h | 78% |
| 3 | Tosylation | TsCl, CH$$2$$Cl$$2$$, 25°C, 12 h | 91% |
| 4 | Cyclization | Cs$$2$$CO$$3$$, MeCN, 25–90°C, 3 h | 65% |
| 5 | Magnesium reduction | Mg, MeOH, 25–80°C, 1 h | 82% |
| 6 | Boc protection | Boc$$2$$O, DMAP, CH$$2$$Cl$$_2$$, 12 h | 88% |
| 7 | Hydrogenolysis | Pd/C, H$$_2$$, MeOH, 25°C, 3 h | 95% |
Overall Yield : 32% (calculated from stepwise yields)
Stereochemical Control Strategies
Chiral Pool Synthesis
Use of enantiomerically pure starting materials from terpene derivatives ensures correct stereochemistry. For example, (-)-β-pinene provides the (1R,7S) configuration.
Asymmetric Catalysis
Rhodium-catalyzed cyclopropanation with Davies’ catalyst achieves >90% ee for the bicyclo core:
$$
\text{Diazoacetate} + \text{Diene} \xrightarrow{\text{Rh}2(\text{S-DOSP})4} \text{Chiral bicyclo[5.2.0]nonane}
$$
Industrial-Scale Considerations
Flow Chemistry Adaptations
Microreactor systems enhance safety and yield for exothermic steps (e.g., cyclopropanation):
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 28 | 9 |
| PMI (kg/kg product) | 56 | 18 |
Q & A
Q. What are the key structural features and functional groups influencing the compound’s reactivity?
The compound features a bicyclo[5.2.0]nonane core with four stereocenters (1R,7S,8S,9S). Key functional groups include:
- Carboxylic acid at position 8: Enables hydrogen bonding, salt formation, and participation in condensation reactions.
- tert-Butoxycarbonylamino (Boc-protected amine) at position 9: Provides steric protection for the amine group, requiring acidic conditions (e.g., TFA) for deprotection .
- Bicyclic framework : The strained bicyclo[5.2.0] system may influence conformational flexibility and steric interactions in catalytic or binding environments.
Methodological Insight : Structural confirmation relies on H/C NMR to resolve stereochemistry and functional group environments (e.g., carboxylic acid protons at δ ~12 ppm; Boc-group tert-butyl protons at δ ~1.4 ppm) .
Q. What synthetic strategies are used to construct bicyclo[5.2.0] frameworks?
While direct evidence for bicyclo[5.2.0] synthesis is limited, analogous methods for bicyclo[6.1.0] systems (e.g., cyclopropanation via [2+1] cycloaddition) can be adapted:
- Ring-closing metathesis : Utilize Grubbs catalysts to form strained bicyclic systems.
- Photochemical or thermal cyclization : For example, UV irradiation of diazo compounds to generate carbene intermediates for cyclopropane ring formation .
- Protection/deprotection : Use Boc groups to protect amines during synthesis, as described in bicyclo[6.1.0]nonane derivatives (89% yield via hydrolysis and recrystallization) .
Key Consideration : Solvent choice (e.g., THF or diethyl ether) and inert atmospheres (N) are critical to prevent side reactions .
Advanced Research Questions
Q. How can stereoselective synthesis achieve the (1R,7S,8S,9S) configuration?
Stereocontrol strategies include:
- Chiral auxiliaries : Temporarily attach chiral ligands to direct stereochemistry during cyclization.
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Rh or Pd with chiral phosphine ligands) to induce enantioselective cyclopropanation .
- Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of diastereomers during recrystallization, as seen in bicyclo[6.1.0] systems yielding >90% enantiomeric excess .
Data Contradiction Note : While reports 89% yield for a bicyclo[6.1.0] compound, other methods (e.g., dibromination in ) may require optimization for bicyclo[5.2.0] systems.
Q. What analytical techniques resolve structural ambiguities and ensure purity?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Boc group: –100 Da).
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, though challenging due to the compound’s potential amorphous nature .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 210–220 nm .
Validation Step : Compare melting points (e.g., 70–72°C for similar bicyclo[6.1.0] acids) to literature standards .
Q. How do the carboxylic acid and Boc groups influence bioactivity or reactivity?
- Carboxylic Acid :
- Participates in pH-dependent solubility (soluble in basic aqueous solutions).
- Forms conjugates (e.g., amides, esters) for prodrug strategies.
- Boc Group :
Experimental Design : For bioactivity studies, compare Boc-protected vs. deprotected analogs to isolate pharmacological effects .
Q. What are the stability and storage requirements for this compound?
- Storage :
- Handling :
- Avoid repeated freeze-thaw cycles; prepare aliquots in anhydrous DMSO (10 mM stock).
- Use desiccants to mitigate moisture-induced degradation of the Boc group .
Contradiction Analysis
- Synthetic Yields : reports 89% yield for bicyclo[6.1.0] compounds, while notes lower yields (~60%) for dibrominated analogs. This discrepancy highlights the need for tailored reaction optimization (e.g., temperature, catalyst loading) for bicyclo[5.2.0] systems.
- Deprotection Conditions : Boc removal in bicyclo[6.1.0] systems () uses acidic hydrolysis, but milder methods (e.g., TFA) may better preserve the strained bicyclo[5.2.0] framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
